(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt
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Overview
Description
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt is a chiral diamine compound with the molecular formula C6H14N2·C4H6O6. It is widely used in various fields of scientific research due to its unique stereochemistry and reactivity. The compound is often utilized as a chiral ligand in asymmetric synthesis and as a building block in the preparation of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt typically involves the resolution of racemic 1,2-diaminocyclohexane. The racemic mixture is separated into its enantiomers using tartaric acid. The process involves the formation of diastereomeric salts, which can be separated by crystallization. The desired (1S,2S)-enantiomer is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The resolution process is optimized for efficiency and yield, often involving automated crystallization and purification systems to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include chiral amines, imines, and amides, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Utilized in the synthesis of chiral drugs and as a precursor for pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of (1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt involves its ability to coordinate with metal ions and form chiral complexes. These complexes can then participate in catalytic reactions, promoting the formation of enantiomerically pure products. The compound’s stereochemistry plays a crucial role in its reactivity and selectivity, making it a valuable tool in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-(-)-Cyclohexane-1,2-diamine L-tartrate
- (±)-trans-1,2-Diaminocyclohexane
- 1,2-Diaminocyclohexane, mixture of cis and trans
Uniqueness
(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomers and racemic mixtures, the (1S,2S)-enantiomer is often preferred in asymmetric synthesis due to its ability to form highly selective chiral complexes.
Properties
IUPAC Name |
cyclohexane-1,2-diamine;2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOTUTAQOJUZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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